molecular formula C8H8ClN3 B2803253 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1519846-44-6

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2803253
CAS RN: 1519846-44-6
M. Wt: 181.62
InChI Key: MUZLPRZCFVEZCS-UHFFFAOYSA-N
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Description

“6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular weight of 181.62 . Its IUPAC name is 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine . The InChI code for this compound is 1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” can be represented by the InChI code 1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The physical form of “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” is solid . It should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Photophysics and Luminescent Materials

Coordination Chemistry and Metal Complexes

Biological Studies and Target Identification

Safety And Hazards

The safety information for “6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLPRZCFVEZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

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